3-Benzoyl-2-methyl-6-phenylpyran-4-one
Description
3-Benzoyl-2-methyl-6-phenylpyran-4-one is a pyranone derivative characterized by a benzoyl group at position 3, a methyl group at position 2, and a phenyl substituent at position 5. Pyranones are heterocyclic compounds with diverse biological and chemical applications, including roles as enzyme inhibitors, fluorescent probes, and intermediates in organic synthesis.
Properties
CAS No. |
10037-16-8 |
|---|---|
Molecular Formula |
C19H14O3 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
3-benzoyl-2-methyl-6-phenylpyran-4-one |
InChI |
InChI=1S/C19H14O3/c1-13-18(19(21)15-10-6-3-7-11-15)16(20)12-17(22-13)14-8-4-2-5-9-14/h2-12H,1H3 |
InChI Key |
IDAOALJTNZUCAB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C=C(O1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(=O)C=C(O1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Other CAS No. |
10037-16-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Table 1: Physical Properties of Pyranone Derivatives
*Estimated from masses provided in synthesis protocols.
Key Observations :
- Amino-substituted derivatives (14d, 14e) exhibit higher melting points (171–175°C) compared to ethoxy (94°C) or thioether (84–86°C) analogs. This suggests stronger intermolecular interactions (e.g., hydrogen bonding) in amino derivatives .
- Reaction time and yield : Thiol-addition reactions (e.g., 14g) require prolonged reaction times (1 week) but achieve higher yields (~85%), whereas amine additions (14d, 14e) are faster (2 h–overnight) but with variable yields (45–81%) .
Spectral and Elemental Analysis
Table 2: Spectral and Elemental Data
Key Findings :
- Ethoxy group in 14f : Distinct triplet (δ 1.2) and multiplet (δ 4.0) signals confirm the presence of the ethoxypropyl chain .
- Thioether in 14g : Aromatic proton signals (δ 7.3) and a singlet for SCH₂Ph (δ 3.7) validate the benzylmercapto substituent .
- Amino groups in 14d/14e: Broad OH/NH peaks in IR and NMR support hydrogen-bonding networks .
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